N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide is an organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, a methoxy group, and a phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with carbon disulfide and a suitable base.
Amidation: The final step involves the reaction of the methoxybenzothiazole with 4-phenylbutanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)methanesulfonamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide stands out due to its unique combination of a benzothiazole ring, methoxy group, and phenylbutanamide moiety
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C18H18N2O2S/c1-22-14-10-11-15-16(12-14)23-18(19-15)20-17(21)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20,21) |
InChI Key |
FKEDVMOFFJHVGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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